N-Ethyl-N-methylbenzo[b]thiophen-2-amine
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Overview
Description
N-Ethyl-N-methylbenzo[b]thiophen-2-amine is a compound belonging to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring. This compound has a molecular formula of C11H13NS and a molecular weight of 191.29 g/mol . Benzo[b]thiophenes are known for their diverse biological activities and applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of N-Ethyl-N-methylbenzo[b]thiophen-2-amine can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
N-Ethyl-N-methylbenzo[b]thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce thiol derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dimethylformamide (DMF) and dichloromethane (DCM). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Ethyl-N-methylbenzo[b]thiophen-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-Ethyl-N-methylbenzo[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, or microbial growth . Molecular docking studies have shown that similar compounds can bind to the active sites of various proteins, suggesting potential therapeutic applications .
Comparison with Similar Compounds
N-Ethyl-N-methylbenzo[b]thiophen-2-amine can be compared with other similar compounds, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H13NS |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
N-ethyl-N-methyl-1-benzothiophen-2-amine |
InChI |
InChI=1S/C11H13NS/c1-3-12(2)11-8-9-6-4-5-7-10(9)13-11/h4-8H,3H2,1-2H3 |
InChI Key |
OICWDCQCGBRERW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=CC2=CC=CC=C2S1 |
Origin of Product |
United States |
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